1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide is an organic compound with the molecular formula C7H8Br2N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position and a bromine atom at the 5-position of the pyridine ring, along with an ethanone group. This compound is typically used in research settings and has various applications in chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves several stepsThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in solvents like acetic acid or dichloromethane .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Chemischer Reaktionen
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups on the pyridine ring allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(3-Amino-5-bromopyridin-2-yl)ethanone hydrobromide can be compared with other similar compounds, such as:
1-(2-Amino-5-bromopyridin-3-yl)ethanone: This compound has the amino and bromine groups at different positions on the pyridine ring, which can affect its reactivity and binding properties.
1-(3-Bromopyridin-2-yl)ethanone: Lacks the amino group, which can significantly alter its chemical and biological properties.
1-(4-Bromopyridin-2-yl)ethanone:
The unique positioning of the amino and bromine groups in this compound makes it particularly useful in specific research applications, especially in the study of enzyme inhibition and receptor binding.
Eigenschaften
Molekularformel |
C7H8Br2N2O |
---|---|
Molekulargewicht |
295.96 g/mol |
IUPAC-Name |
1-(3-amino-5-bromopyridin-2-yl)ethanone;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O.BrH/c1-4(11)7-6(9)2-5(8)3-10-7;/h2-3H,9H2,1H3;1H |
InChI-Schlüssel |
SYIZIILAFRXSIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)Br)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.